Pseudouridine 5'-phosphate
Description
Properties
IUPAC Name |
[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-4(2-19-21(16,17)18)20-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBMOJGXNHLLIR-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pseudouridine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1157-60-4 | |
| Record name | 5-(5-O-Phosphono-β-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1157-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudouridylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudouridine 5′-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NC65Q5EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pseudouridine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Steps
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Chemical Synthesis of Labeled Uracil : /-labeled uracil is synthesized through multistep organic reactions, ensuring high isotopic purity.
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Enzymatic Conversion to ΨMP : YeiN catalyzes the direct glycosylation of labeled uracil with ribose-5-phosphate, yielding ΨMP in a single enzymatic step.
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Purification : Ion-exchange chromatography isolates ΨMP with >95% purity, as confirmed by LC–MS.
Advantages and Limitations
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Yield : Quantitative conversion of uracil to ΨMP under optimized conditions.
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Specificity : YeiN avoids side products, ensuring regioselective 5'-phosphorylation.
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Scalability : Compatible with industrial-scale production due to minimal solvent requirements.
Semi-Enzymatic Route Using Pseudouridine Monophosphate Glycosidase
This hybrid approach combines chemical synthesis with enzymatic catalysis, offering a streamlined pathway to ΨMP.
Synthetic Pathway
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Starting Materials : Adenosine 5'-monophosphate (AMP) and uracil serve as precursors.
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Enzymatic Rearrangement : Pseudouridine monophosphate glycosidase catalyzes the isomerization of uridine derivatives to ΨMP via a reverse glycosylation reaction.
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Dephosphorylation : Alkaline phosphatase removes the 5'-phosphate group, yielding pseudouridine, which is rephosphorylated to ΨMP using kinase enzymes.
Performance Metrics
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Overall Yield : 68.4% for β-pseudouridine, with ΨMP obtained in high purity.
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Stereochemical Control : The enzyme ensures exclusive formation of the β-anomer, critical for biological activity.
Cascade Biocatalysis for Atom-Economic Synthesis
A breakthrough one-pot enzymatic cascade converts uridine to ΨMP with 100% atom efficiency, eliminating the need for protective groups.
Four-Step Enzymatic Cascade
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Phosphorolysis : Uridine phosphorylase cleaves uridine into uracil and ribose-1-phosphate.
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Phosphate Shift : Ribose-1-phosphate is converted to ribose-5-phosphate via phosphopentomutase.
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C-Glycosylation : YeiN catalyzes the coupling of ribose-5-phosphate and uracil to form ΨMP.
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In Situ Precipitation : ΨMP is isolated via methanol-induced crystallization, achieving >99% purity.
Industrial Relevance
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Solvent Reduction : The reaction proceeds in aqueous media, minimizing organic solvent use.
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Cost-Effectiveness : Avoids expensive isotopes and complex purification steps.
Chemical Phosphorylation of Pseudouridine
While enzymatic methods dominate recent literature, classical chemical phosphorylation remains a viable alternative.
Modified Khorana Method
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Activation : Pseudouridine is treated with POCl in trimethyl phosphate to form the 5'-phosphorodichloridate intermediate.
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Hydrolysis : Controlled hydrolysis yields ΨMP, with yields enhanced by organic triesters (e.g., tri-n-butyl phosphate).
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Purification : Anion-exchange chromatography separates ΨMP from unreacted starting material.
Challenges
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Side Reactions : Competitive formation of dinucleotides and tetraphosphates necessitates rigorous purification.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Glycosidic Bond Cleavage
ΨMP undergoes hydrolysis via pseudouridine 5′-phosphate glycosidase (e.g., YeiN in E. coli), yielding uracil and R5P:Mechanistic Insights :
- C–C Bond Cleavage : A novel lysine-mediated mechanism involves:
- Metal Dependence : Mg²⁺ or Mn²⁺ ions stabilize the transition state .
Equilibrium & Kinetics :
| Parameter | Value | Source |
|---|---|---|
| Equilibrium Constant (K) | M | |
| Catalytic Efficiency (kₐₜ/Kₘ) | M⁻¹s⁻¹ |
Structural Determinants of Reactivity
Crystallographic studies (e.g., PDB 4GIM, 4GIK) highlight critical residues:
- Active Site Architecture :
- Conformational Changes : Substrate binding induces a 15° rotation in the ribose-binding domain .
Table: Key Structural Data
| PDB Code | Resolution (Å) | Ligand | Key Interactions |
|---|---|---|---|
| 4GIM | 1.8 | ΨMP | Lys112, Thr289, Mg²⁺ |
| 4GIK | 2.1 | Open-chain R5P adduct | Lys166, Glu198, H₂O network |
Equilibrium and Kinetic Modulation
- pH Dependence : Optimal activity occurs at pH 7.5–8.0, aligning with physiological conditions .
- Thermodynamic Drive : Despite hydrolysis being exergonic ( kcal/mol), reverse synthesis dominates under high substrate concentrations .
Biotechnological and Medical Relevance
Scientific Research Applications
Introduction to Pseudouridine 5'-Phosphate
Pseudouridine (Ψ) is a naturally occurring modified nucleoside found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The modification enhances the stability and functionality of RNA. This compound (ΨMP) is a critical intermediate in the catabolism of pseudouridine, which can be utilized for various biochemical applications.
Enhancing mRNA Therapeutics
One of the most promising applications of ΨMP is in the development of mRNA therapeutics. Studies have shown that incorporating pseudouridine into mRNA can significantly improve its translational capacity and stability while reducing immunogenicity.
- Increased Translational Capacity : Research indicates that mRNAs containing pseudouridine exhibit higher translational efficiency compared to unmodified mRNAs. For instance, mRNAs modified with Ψ were found to have enhanced protein expression levels when tested in mammalian cells and animal models .
- Reduced Immunogenicity : Pseudouridine-modified mRNAs elicit lower immune responses than their unmodified counterparts. This characteristic is crucial for therapeutic applications, particularly in vaccines where minimizing adverse immune reactions is essential .
Role in Enzymatic Studies
ΨMP serves as an important substrate in enzymatic studies aimed at understanding nucleoside metabolism and modification processes:
- Enzymatic Activity : Researchers utilize ΨMP to study the enzymatic pathways involved in pseudouridine catabolism. For example, pseudouridine kinase (PUKI) catalyzes the phosphorylation of pseudouridine to produce ΨMP, which is then hydrolyzed by specific glycosylases . Understanding these pathways can lead to insights into RNA metabolism and potential therapeutic interventions.
- Biochemical Research : ΨMP is employed in biochemical assays to examine the activity of enzymes involved in nucleoside modifications and RNA processing. This research can help elucidate the roles of modified nucleotides in cellular functions.
Applications in Vaccine Development
The incorporation of pseudouridine into mRNA has been instrumental in developing mRNA vaccines:
- Cancer Vaccines : Current clinical trials focus on using pseudouridine-modified mRNA for cancer vaccines. These vaccines aim to stimulate robust immune responses against tumor-specific antigens while minimizing side effects associated with unmodified RNA .
- Vaccine Efficacy : The enhanced properties conferred by pseudouridine make such modified mRNAs promising candidates for both gene replacement therapies and vaccination strategies against infectious diseases .
Case Studies
Several studies illustrate the successful application of ΨMP in research and therapeutics:
Mechanism of Action
Pseudouridine-5’-Monophosphate exerts its effects by stabilizing RNA structures and enhancing base stacking . The isomerization process involves the breakage of the N1-C1’ bond, followed by a 180° base rotation and formation of a C-C bond . This modification increases the thermodynamic stability of RNA and promotes a C3’-endo conformation of the ribose moiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
2.1.1 ΨMP vs. Uridine 5'-Monophosphate (UMP)
ΨMP’s C-glycosidic bond confers resistance to hydrolysis compared to UMP, enhancing RNA longevity . Its unique structure also evades immune sensors like RIG-I, a property exploited in mRNA vaccines to reduce immunogenicity .
2.1.2 ΨMP vs. 5-Carboxyuracil and 5-Formyluracil
These compounds are oxidative derivatives of ΨMP generated via periodate oxidation under varying conditions:
- 5-Formyluracil : Produced in mild conditions (2× H₂O₂, room temperature).
- 5-Carboxyuracil : Dominant under harsher conditions (6× H₂O₂, 45°C) .
| Property | 5-Formyluracil | 5-Carboxyuracil | Uracil (Reference) |
|---|---|---|---|
| UV λmax (pH 7) | 290 nm | 265 nm | 260 nm |
| pKa Values | 6.8 (N1-H), >11.2 (N3-H) | 4.3 (COOH), 9.15 (N1-H), >13.2 | 9.5 (N1-H), >13.5 (N3-H) |
The electron-withdrawing groups (formyl, carboxyl) lower the pKa of the uracil ring, increasing acidity and altering spectral properties .
Reactivity and Enzymatic Specificity
- Oxidation Pathways : ΨMP oxidizes to 5-carboxyuracil and 5-formyluracil, unlike UMP, which forms different products due to its N-glycosidic bond .
- HDHD1 shows specificity for ΨMP dephosphorylation, while standard phosphatases target UMP .
Data Tables
Table 1: Spectral and Acid-Base Properties of ΨMP Oxidation Products
| Compound | λmax (nm) | pKa Values | Key Functional Groups |
|---|---|---|---|
| 5-Formyluracil | 290 | 6.8, >11.2 | Formyl (-CHO) |
| 5-Carboxyuracil | 265 | 4.3, 9.15, >13.2 | Carboxyl (-COOH) |
| Uracil | 260 | 9.5, >13.5 | None |
Table 2: Enzymes Acting on ΨMP vs. UMP
Biological Activity
Pseudouridine 5'-phosphate (ΨMP) is a modified nucleotide that plays significant roles in various biological processes, particularly in RNA metabolism and cellular signaling pathways. This article delves into the biological activity of ΨMP, exploring its synthesis, degradation, and functional implications in cellular contexts.
Overview of Pseudouridine and Its Derivatives
Pseudouridine (Ψ) is the most prevalent post-transcriptional modification found in RNA molecules, including tRNA, rRNA, and snRNA. It is synthesized from uridine through the action of pseudouridine synthases, which catalyze the conversion of uridine to Ψ by cleaving the glycosidic bond and reattaching uracil at the C5 position of ribose . The biological activity of ΨMP stems from its role as an intermediate in the degradation pathway of pseudouridine.
Synthesis and Degradation Pathways
The degradation of Ψ involves two key enzymatic steps:
- Phosphorylation : Ψ is first phosphorylated by pseudouridine kinase to form ΨMP.
- Cleavage : ΨMP is then hydrolyzed by pseudouridine 5'-monophosphate glycosidase (ΨMP glycosidase), which cleaves the C-C glycosidic bond to yield uracil and ribose 5-phosphate .
Table 1: Enzymatic Pathways Involving ΨMP
| Step | Enzyme | Products |
|---|---|---|
| Phosphorylation | Pseudouridine kinase | This compound |
| Cleavage | ΨMP glycosidase | Uracil, Ribose 5-phosphate |
1. Regulation of RNA Translation
Research indicates that mRNAs containing pseudouridine exhibit enhanced translational efficiency compared to unmodified counterparts. Specifically, incorporation of Ψ into mRNA leads to a substantial increase in protein expression levels in mammalian cells . This property makes Ψ-modified mRNAs promising candidates for therapeutic applications, such as gene therapy and vaccination strategies.
2. Immune Modulation
Pseudouridine modifications can suppress RNA-mediated immune activation. Studies have shown that mRNAs with Ψ modifications do not activate certain immune sensors like RIG-I, which could lead to reduced inflammatory responses during therapeutic applications .
Case Study 1: Enhanced Protein Expression
In a study involving Renilla luciferase-encoding mRNAs, it was found that mRNAs containing Ψ translated approximately ten times more effectively than their unmodified counterparts when delivered into mammalian cells. This finding underscores the potential of Ψ-modified mRNAs in therapeutic applications where efficient protein expression is crucial .
Case Study 2: Gene Regulation in Plants
A recent investigation identified a gene in rice (OsPPG) encoding a peroxisome-localized pseudouridine-5'-phosphate glycosidase that regulates spikelet development. Mutants lacking this gene exhibited significant morphological abnormalities, indicating that ΨMP plays a critical role in plant development through its metabolic pathways .
Structural Insights into this compound Glycosidase
The structure of ΨMP glycosidase has been elucidated through crystallography, revealing insights into its catalytic mechanism. The enzyme employs a novel ribose ring-opening mechanism during the hydrolysis of ΨMP, which is critical for understanding its function in nucleotide metabolism .
Q & A
Q. What are the standard methods for synthesizing pseudouridine 5'-phosphate (ΨMP), and how do they address stereoselectivity?
ΨMP is synthesized via chemical, enzymatic, or semi-enzymatic approaches. A semi-enzymatic method combines ΨMP glycosidase and alkaline phosphatase to couple uracil to ribose 5'-monophosphate, achieving higher yields and stereoselectivity compared to purely chemical routes . Chemical synthesis, such as the cyanomethyl phosphate method, often faces challenges with alkylation side reactions and isomerization of the C–C glycosidic bond in ΨDP, requiring rigorous purification . Enzymatic approaches (e.g., YeiN enzyme) minimize stereochemical errors by leveraging substrate specificity .
Q. How can researchers detect and quantify this compound in RNA?
A validated protocol involves:
RNase H cleavage at the 5' side of the target nucleotide.
Radiolabeling the 5' end with [γ-³²P]ATP.
Nuclease P1 digestion to release nucleotides.
Thin-layer chromatography (TLC) and PhosphorImager analysis for quantification . This method is quantitative, as demonstrated in U2 RNA studies, achieving ~90% accuracy in detecting pseudouridylation .
Q. What is the functional role of ΨMP in RNA modification?
ΨMP serves as a precursor for ΨTP, which is incorporated into RNA to enhance stability and reduce immunogenicity. Pseudouridine-modified mRNA exhibits improved translational efficiency and reduced activation of innate immune sensors (e.g., TLRs), making it critical for therapeutic mRNA design .
Advanced Research Questions
Q. How do conflicting reports on ΨMP toxicity in eukaryotic systems inform experimental design?
Studies report ΨMP toxicity in Arabidopsis (delayed germination, growth inhibition) , but its metabolic fate in mammals remains unclear. Researchers must:
Q. What experimental strategies resolve contradictions in ΨTP purity requirements for mRNA applications?
ΨTP purity is critical for efficient mRNA synthesis. Contaminants (e.g., stereoisomers, unreacted ΨMP) can impair polymerase fidelity. Recommended steps:
HPLC purification with ion-pairing reagents.
Mass spectrometry to verify ΨTP identity.
In vitro transcription assays to confirm incorporation efficiency . Recent biocatalytic methods yield ΨTP with >95% purity via in situ crystallization .
Q. How does pseudouridine substitution in RNA inhibit RNase E activity, and how should this inform nuclease stability assays?
Pseudouridine at position +2 in RNA impedes RNase E cleavage by altering backbone hydration and restricting catalytic geometry. Key considerations:
Q. What enzymatic pathways regulate ΨMP metabolism, and how can they be targeted for functional studies?
- Synthesis : Pseudouridine kinase phosphorylates pseudouridine to ΨMP .
- Degradation : HDHD1A (5'-ΨMPase) dephosphorylates ΨMP, linking it to rRNA turnover .
- Tools : Knockout models (e.g., ΔyeiN bacteria) or HDHD1A inhibitors (e.g., phosphate analogs) can dissect these pathways .
Methodological Challenges and Data Interpretation
Q. How can researchers optimize biocatalytic ΨMP synthesis for scalability?
Biocatalytic methods using YeiN enzyme and phosphatase enable one-pot synthesis with in situ crystallization. Key parameters:
Q. What are the pitfalls in interpreting pseudouridine’s structural effects on RNA?
Pseudouridine enhances RNA rigidity via water-mediated hydrogen bonding (N1-H to phosphate backbone). However:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
